Compound Description: This compound serves as a crucial starting material in the synthesis of various N-(un/substituted-phenyl)acetamide derivatives, investigated for their anti-diabetic potential. []
Relevance: This compound forms the foundational structure for 3-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzenesulfonamide. The key structural difference lies in the absence of the bromine and methoxy substituents on the benzenesulfonamide ring in this parent compound. []
Compound Description: This series of compounds, derived from N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, displays weak to moderate inhibitory activity against the α-glucosidase enzyme, suggesting their potential as therapeutic agents for type-2 diabetes. []
Relevance: This group represents a series of structural analogs of 3-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzenesulfonamide, sharing the core benzodioxane and sulfonamide moieties, with further substitutions on the acetamide nitrogen. The variations in substituents on the acetamide portion allow for the exploration of structure-activity relationships, essential in drug discovery. []
Compound Description: This compound acts as a precursor in synthesizing a series of 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides, investigated for their inhibitory activity against α-glucosidase and acetylcholinesterase. []
Relevance: This compound is closely related to 3-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzenesulfonamide, differing only in the substituent on the benzenesulfonamide ring. While the target compound has a bromine at the 3rd position and a methoxy group at the 4th, this compound possesses a methyl group at the 4th position. []
Compound Description: This series, derived from N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide, demonstrates significant inhibitory potential against α-glucosidase and weak activity against acetylcholinesterase. These findings suggest their potential therapeutic use in managing conditions related to these enzymes. []
Relevance: This group shares the core benzodioxane and sulfonamide structure with 3-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzenesulfonamide. The differences lie in the substituents on the benzene ring and the presence of an acetamide side chain. These structural variations provide insights into the impact of these modifications on biological activity, contributing to a comprehensive understanding of structure-activity relationships. []
Compound Description: Utilized as a key intermediate in synthesizing a library of 2-[amino]-N-(un/substituted)phenylacetamides. These compounds are investigated for their antimicrobial and antifungal activities, showing promising results as potential therapeutic agents. []
Relevance: This compound shares a strong structural similarity with 3-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzenesulfonamide. Both compounds feature a halogen substituent at the para position of the benzenesulfonamide ring, with the target compound having a bromine and this compound having a chlorine. This difference highlights the possibility of exploring different halogens at this position to potentially enhance the desired biological activities. []
2-[amino]-N-(un/substituted)phenylacetamides
Compound Description: Synthesized from 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, these compounds exhibit considerable antibacterial and antifungal activities, particularly the derivative 2-[amino]-N-(3,5-dimethylphenyl)acetamide. The promising antimicrobial potential coupled with low hemolytic activity makes these compounds attractive candidates for further development as therapeutic agents. []
Relevance: This family of compounds presents a close structural resemblance to 3-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzenesulfonamide. The variations primarily involve the halogen substituent on the benzene ring and the presence of the acetamide side chain. These subtle changes underscore the significance of even minor structural alterations in influencing biological activity and highlight the potential for fine-tuning the structure to achieve desired pharmacological profiles. []
Compound Description: Characterized by X-ray crystallography, this compound's structure reveals a dihedral angle of 50.26(9)° between the aromatic rings and a gauche conformation in the C—S—N—C bond. The dihydrodioxine ring shows disorder over two orientations. []
Relevance: This compound shares the core benzodioxane and sulfonamide structure with 3-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzenesulfonamide. The difference lies in the halogen substituent on the benzene ring, with the target compound having a bromine and this compound having a fluorine. This variation highlights the impact of different halogens on the molecule's overall conformation and crystal packing, providing valuable insights into structure-property relationships. []
Compound Description: Synthesized from 1,4-benzodioxane-6-amine and 4-chlorobenzenesulfonyl chloride, this series of compounds was investigated for potential therapeutic use against Alzheimer's disease and Type-2 Diabetes. []
Relevance: This family of compounds presents a close structural resemblance to 3-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzenesulfonamide. The key difference lies in the presence of a diverse range of alkyl or aralkyl substitutions on the sulfonamide nitrogen. Studying the impact of these substitutions on biological activity against cholinesterases and α-glucosidase can provide valuable insights into structure-activity relationships, aiding the development of more targeted and potent therapeutic agents. []
Compound Description: This class of compounds, synthesized from 2,3-dihydro-1,4-benzodioxin-6-amine and 4-methylbenzenesulfonyl chloride, has been investigated for its potential as acetylcholinesterase inhibitors. These compounds are significant due to the presence of both the sulfonamide group, known for its various biological activities, and the benzodioxane ring system, which exhibits antioxidant, anti-hepatotoxic, and anti-inflammatory properties. []
Relevance: Similar to the target compound, this group features a benzodioxane ring and a sulfonamide moiety. The key distinction lies in the substitution pattern on the sulfonamide nitrogen. While 3-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzenesulfonamide has a 2,3-dihydro-1,4-benzodioxin-6-yl substituent, this group incorporates various alkyl/aralkyl groups. This structural variation allows for exploring the impact of different substituents on the sulfonamide nitrogen, potentially leading to compounds with improved potency and selectivity as acetylcholinesterase inhibitors. []
Compound Description: Synthesized from 1,4-benzodioxane-6-amine and 4-nitrobenzenesulfonyl chloride, this family of compounds was studied for its bacterial biofilm inhibition and cytotoxicity properties. []
Relevance: This group of compounds shares the core benzodioxane and sulfonamide structure with 3-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzenesulfonamide. The primary distinction lies in the presence of a nitro group at the para position of the benzenesulfonamide ring and varying alkyl or aralkyl substitutions on the sulfonamide nitrogen. []
Compound Description: These compounds, derived from 2,3-dihydro-1,4-benzodioxin-6-amine and 4-methylbenzenesulfonyl chloride, have shown promising results in antibacterial and lipoxygenase inhibition studies. []
Relevance: Sharing the fundamental benzodioxane and sulfonamide structural features with 3-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzenesulfonamide, this group primarily differs in the substituent on the sulfonamide nitrogen. The variations in alkyl or aralkyl groups at this position allow for the exploration of their impact on biological activities, offering a way to optimize the structure for enhanced antibacterial and lipoxygenase inhibitory effects. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.